Ethanol-d5

Catalog No.
S1526853
CAS No.
1859-08-1
M.F
C2H6O
M. Wt
51.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanol-d5

CAS Number

1859-08-1

Product Name

Ethanol-d5

IUPAC Name

1,1,2,2,2-pentadeuterioethanol

Molecular Formula

C2H6O

Molecular Weight

51.1 g/mol

InChI

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1D3,2D2

InChI Key

LFQSCWFLJHTTHZ-ZBJDZAJPSA-N

SMILES

CCO

Synonyms

Ethyl Alcohol-d5; Alcohol-d5; Alcohol-d5 Anhydrous; Algrain-d5; Anhydrol-d5; Bioethanol-d5; Black Warrant-d5; CDA 19-d5; Denatured Alcohol-d5; Denatured Ethanol-d5; Desinfektol EL-d5; Esumiru WK 88-d5; Ethicap-d5; Ethyl Hydrate-d5; Ethyl Hydroxide-d5

Canonical SMILES

CCO

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])O

The exact mass of the compound Ethanol-d5 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Ethanol-d5 (C2D5OH) is a highly specialized partially deuterated solvent and isotopic standard, characterized by a fully deuterated ethyl backbone and a standard, non-deuterated hydroxyl proton. With a density of approximately 0.87 g/mL and a boiling point of 78 °C, its primary procurement value lies in its ability to provide a precise +5 Da mass shift for mass spectrometry while maintaining the native chemical reactivity and hydrogen-bonding behavior of the hydroxyl group. This selective deuteration makes it an essential material for isotope dilution mass spectrometry (IDMS), specialized NMR structural elucidation, and the synthesis of exact-mass lipid biomarkers where complete deuteration (as in Ethanol-d6) would compromise assay integrity .

Substituting Ethanol-d5 with fully deuterated Ethanol-d6 (C2D5OD) introduces critical failure points in both mass spectrometry and NMR workflows. In protic matrices or biological samples, the labile deuterium atom on the hydroxyl group of Ethanol-d6 rapidly exchanges with environmental protons, leading to unpredictable mass shifts (e.g., m/z 34 reverting to m/z 33) that ruin quantitative accuracy in isotope dilution mass spectrometry (IDMS). In 1H NMR, Ethanol-d6 actively exchanges with and silences the labile protons (-OH, -NH) of the target analyte, destroying critical structural data. Conversely, substituting with unlabeled ethanol (C2H5OH) fails to provide the necessary +5 Da mass resolution required for internal standardization and creates massive ethyl backbone interference in NMR. Procurement of Ethanol-d5 is strictly required when the ethyl group must be silenced or mass-shifted while the native hydroxyl proton must remain intact [1].

Prevention of Isotopic Scrambling in Complex Matrices

In GC-MS analysis of complex matrices (e.g., transformer oils, biological fluids), the hydroxyl deuterium of Ethanol-d6 readily exchanges with matrix protons, shifting the primary fragment from m/z 34 (CD2OD) to m/z 33 (CD2OH). Ethanol-d5 (C2D5OH) naturally produces a stable m/z 33 fragment without susceptibility to H/D exchange, ensuring reliable quantification and preventing isotopic scrambling [1].

Evidence DimensionHydroxyl H/D Exchange in Protic Matrices
Target Compound DataEthanol-d5: 0% label loss (stable m/z 33 fragment)
Comparator Or BaselineEthanol-d6: Rapid D-to-H exchange (unpredictable m/z 34 to 33 shift)
Quantified DifferenceComplete elimination of exchange-induced mass shifting
ConditionsGC-MS/IDMS in moisture-containing or protic matrices

Eliminates quantification errors caused by matrix-induced isotopic scrambling in forensic and industrial testing workflows.

Preservation of Analyte Labile Protons in 1H NMR

When used as an NMR solvent, fully deuterated Ethanol-d6 (C2D5OD) actively exchanges its deuterium with labile protons (-OH, -NH, -SH) on the target analyte, silencing their 1H NMR signals. Ethanol-d5 (C2D5OH) maintains a protic hydroxyl group, preventing H/D exchange and allowing full observation of hydrogen-bonding networks and labile functional groups while silencing the massive ethyl backbone interference.

Evidence DimensionAnalyte Labile Proton Signal Retention
Target Compound DataEthanol-d5: 100% retention of analyte -OH/-NH signals
Comparator Or BaselineEthanol-d6: Complete suppression of labile proton signals via D-exchange
Quantified DifferenceFull retention vs. complete loss of labile proton visibility
Conditions1H NMR structural elucidation of polar molecules

Critical for researchers studying hydrogen bonding, peptide structures, or solvent interactions where labile protons must remain visible.

Precursor Efficiency for +5 Da Biomarker Synthesis

In the synthesis of stable-isotope-labeled biomarkers, such as phosphatidylethanol (PEth-d5) for clinical toxicology, Ethanol-d5 acts as the required precursor. It provides the necessary +5 Da mass shift for LC-MS/MS differentiation from endogenous lipids, while its standard -OH group avoids any primary kinetic isotope effects during esterification or transphosphatidylation reactions that might occur if the O-D bond of Ethanol-d6 were involved [1].

Evidence DimensionMass Shift and Precursor Reactivity
Target Compound DataEthanol-d5: +5 Da shift with standard O-H reactivity (no kinetic isotope effect)
Comparator Or BaselineUnlabeled Ethanol: +0 Da shift (unsuitable for IDMS)
Quantified Difference+5 Da mass resolution for MS/MS internal standards
ConditionsSynthesis of d5-labeled lipid standards (e.g., PEth-d5)

Enables the commercial and laboratory production of exact-mass internal standards for clinical diagnostic assays.

Isotope Dilution Mass Spectrometry (IDMS) in Protic Matrices

Ethanol-d5 is selected as an internal standard for quantifying ethanol or methanol in environmental, industrial, or biological samples where matrix-induced H/D exchange would compromise the mass stability of Ethanol-d6 [1].

Structural Elucidation via 1H NMR

Ethanol-d5 is utilized as a specialized NMR solvent for analyzing peptides, carbohydrates, and other polar molecules, specifically when observing labile proton signals (-OH, -NH) is critical for determining 3D structure and hydrogen-bonding networks .

Synthesis of Deuterated Lipid Standards

Ethanol-d5 serves as a direct precursor for generating exact-mass internal standards, such as PEth-d5, for clinical diagnostic assays, providing the necessary +5 Da mass shift without introducing kinetic isotope effects at the hydroxyl position [2].

XLogP3

-0.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

Ethanol-d5

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

Textiles, apparel, and leather manufacturing
Molasses: ACTIVE

Dates

Last modified: 08-15-2023

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